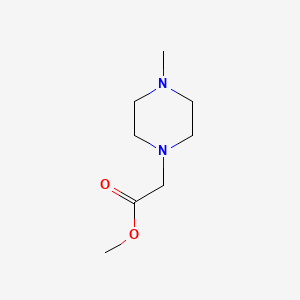

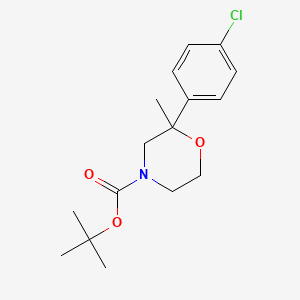

Methyl 4-Methyl-1-piperazineacetate

Overview

Description

Methyl 4-Methyl-1-piperazineacetate, also known as MMPA, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, we will explore future directions for research on this compound.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including compounds like Methyl 4-Methyl-1-piperazineacetate, have shown a wide range of therapeutic uses due to the versatility of the piperazine moiety in drug design. Piperazine is a significant scaffold in the rational design of drugs, found in various therapeutic agents such as antipsychotics, antihistamines, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus have led to a noticeable difference in the medicinal potential of the resultant molecules. Research has highlighted the flexibility of piperazine-based molecules in drug discovery, suggesting that slight alterations to the substitution pattern on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the derivatives (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been extensively studied for their potential against Mycobacterium tuberculosis, showcasing significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a core structure in numerous marketed drugs with diverse pharmacological activities extends to its use as a vital building block in the development of potent anti-mycobacterial compounds. This highlights the scaffold's importance in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Development of Novel Antidepressants

Piperazine is a common feature in many marketed antidepressants, suggesting its significant role in the efficacy of these medications. The presence of a piperazine substructure in antidepressant drugs is linked to their CNS pharmacokinetic profile, influencing specific binding conformations. This underscores the importance of piperazine in developing novel antidepressants, offering insights into its influence on drug design and the synthesis of piperazine-based antidepressants. Researchers are encouraged to explore piperazine further to enhance the potency and efficacy of antidepressant compounds (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, B. Kumar, 2021).

properties

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZMXDFNYFURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423644 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5780-70-1 | |

| Record name | Methyl (4-methylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)

![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)

![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)